molecular formula C19H12ClFN4O2 B2577394 3-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one CAS No. 1251602-95-5

3-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one

Cat. No.: B2577394
CAS No.: 1251602-95-5
M. Wt: 382.78
InChI Key: HHUSGPCZRQFDLT-UHFFFAOYSA-N
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Description

This compound features a 1,4-dihydropyridazin-4-one core substituted at position 3 with a 1,2,4-oxadiazole ring bearing a 4-chloro-3-fluorophenyl group and at position 1 with a 3-methylphenyl group. The oxadiazole moiety is a bioisostere for ester or amide groups, enhancing metabolic stability, while the halogenated aryl groups contribute to lipophilicity and target binding . The molecular formula, derived from its IUPAC name, is estimated as C₁₉H₁₂ClFN₄O₂ (molecular weight ≈ 406.78 g/mol).

Properties

IUPAC Name

3-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClFN4O2/c1-11-3-2-4-13(9-11)25-8-7-16(26)17(23-25)19-22-18(24-27-19)12-5-6-14(20)15(21)10-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUSGPCZRQFDLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the 1,2,4-oxadiazole ring through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The dihydropyridazinone moiety can be synthesized via the reaction of hydrazines with α,β-unsaturated carbonyl compounds, followed by cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to streamline the synthesis process. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups onto the phenyl ring.

Scientific Research Applications

Biological Activities

Anticancer Properties

Research indicates that oxadiazole derivatives exhibit significant anticancer activities. The incorporation of the oxadiazole ring in this compound enhances its ability to interact with biological targets involved in cancer progression. Studies have shown that similar oxadiazole-containing compounds can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Compounds with oxadiazole structures have demonstrated promising antimicrobial properties. The presence of the chlorofluorophenyl group may enhance the lipophilicity and membrane permeability of the compound, potentially leading to improved efficacy against bacterial and fungal pathogens. Preliminary studies suggest that derivatives of oxadiazoles can effectively combat Gram-positive and Gram-negative bacteria, as well as fungi .

Case Studies

  • Anticancer Studies : A study involving a series of 1,3,4-oxadiazole derivatives demonstrated that compounds similar to this one exhibited cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The results indicated that modifications to the oxadiazole ring could significantly enhance anticancer potency .
  • Antimicrobial Efficacy : In another investigation, synthesized oxadiazole derivatives were tested against a range of microbial strains. The results showed that certain compounds had superior activity against resistant bacterial strains compared to standard antibiotics, highlighting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Substituent Analysis

The table below compares the target compound with structurally related analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound C₁₉H₁₂ClFN₄O₂ ~406.78 g/mol 1,2,4-oxadiazole, 4-chloro-3-fluorophenyl, 3-methylphenyl
1-(4-Chlorophenyl)-3-[1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-3-yl]-1,4-dihydropyridazin-4-one C₁₉H₁₀Cl₂F₃N₅O 452.22 g/mol Pyrazole, 3-chloro-5-(trifluoromethyl)pyridine, 4-chlorophenyl
Pharmacopeial Forum Compound d C₃₄H₃₂Cl₂N₈O₄ Not provided Triazolone, piperazine, dioxolane, dichlorophenyl
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde C₁₂H₉ClF₃N₂OS 321.72 g/mol Pyrazole, trifluoromethyl, sulfanyl group, 3-chlorophenyl
Substituent Impact:
  • Oxadiazole vs. Pyrazole/Triazolone : The 1,2,4-oxadiazole in the target compound offers greater metabolic stability compared to pyrazole or triazolone rings, which may undergo faster enzymatic degradation .
  • Aromatic Substitutions : The 3-methylphenyl group in the target compound introduces steric bulk, which may influence binding pocket interactions compared to the smaller 4-chlorophenyl group in ’s compound .

Physicochemical and Pharmacological Implications

Solubility and Bioavailability: The target compound’s lower molecular weight (~406 g/mol) compared to the analog (~452 g/mol) suggests better aqueous solubility, critical for oral bioavailability.

Metabolic Stability :

  • The oxadiazole ring in the target compound resists oxidative metabolism better than the pyrazole in ’s compound, which may undergo CYP450-mediated degradation .

Target Binding :

  • Halogen atoms (Cl, F) in the target compound’s aryl groups enhance dipole interactions with hydrophobic enzyme pockets, a feature shared with the dichlorophenyl groups in Pharmacopeial Forum Compound d .

Biological Activity

The compound 3-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one represents a novel class of chemical entities with potential therapeutic applications. This compound incorporates a 1,2,4-oxadiazole moiety, known for its diverse biological activities, particularly in anticancer and antimicrobial research.

Chemical Structure and Properties

The molecular formula of the compound is C20H14ClFN4O3C_{20}H_{14}ClFN_4O_3, with a molecular weight of approximately 412.8 g/mol . The structural configuration features a dihydropyridazin core linked to an oxadiazole ring, which is critical for its biological activity.

PropertyValue
Molecular FormulaC20H14ClFN4O3
Molecular Weight412.8 g/mol
Purity≥ 95%
Complexity Rating666

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Enzymatic Targets : The oxadiazole moiety targets key enzymes involved in cancer proliferation:
    • Thymidylate Synthase : Inhibiting this enzyme disrupts DNA synthesis in cancer cells.
    • Histone Deacetylases (HDAC) : The compound exhibits significant HDAC inhibitory activity, which is crucial for regulating gene expression related to cancer progression .
    • Telomerase : Inhibition of telomerase activity leads to reduced cellular immortality in cancer cells .
  • Cytotoxicity Studies : In vitro assays have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines:
    • MCF-7 (Breast Cancer) : IC50 values were reported as low as 15.63 µM , comparable to established drugs like Tamoxifen .
    • A549 (Lung Cancer) and A375 (Melanoma) : The compound showed promising results with IC50 values ranging from 0.12 to 2.78 µM , indicating potent antiproliferative effects .

Antimicrobial Activity

The compound's biological profile also suggests potential antimicrobial properties . Similar oxadiazole derivatives have been reported to possess significant antibacterial and antifungal activities, making them candidates for further exploration in infectious disease treatment .

Case Studies

Several studies have focused on the synthesis and evaluation of oxadiazole derivatives similar to the compound :

  • Synthesis and Evaluation : A study synthesized various 1,2,4-oxadiazole derivatives and assessed their biological activities against different pathogens. Compounds with halogen substitutions showed enhanced antimicrobial properties .
  • Mechanism-Based Approaches : A comprehensive review highlighted the mechanisms by which oxadiazoles exert their anticancer effects through molecular docking studies and structure-activity relationship (SAR) analyses .

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